molecular formula C18H23FN4O B2921224 N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide CAS No. 1385281-17-3

N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide

Cat. No. B2921224
M. Wt: 330.407
InChI Key: LJYSGNAOWXCOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H23FN4O and its molecular weight is 330.407. The purity is usually 95%.
The exact mass of the compound N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

Research focusing on the structure-activity relationships of benzodiazepines and similar heterocyclic compounds often explores their potential pharmacological properties. For instance, studies have synthesized and evaluated various derivatives of benzodiazepines to understand their central nervous system activity, revealing that certain structural features are essential for their biological effects (Fryer, Leimgruber, & Trybulski, 1982). Such insights are vital for designing compounds with specific therapeutic effects.

Drug Delivery Systems

Benzodiazepines' inclusion complexes with cyclodextrins represent another area of research, aiming to enhance the physical and chemical properties of drug molecules. Cyclodextrins, due to their ability to form inclusion complexes, can improve water solubility, stability, and dissolution rates of various drug molecules, including benzodiazepines. This application is particularly promising for developing enhanced pharmaceutical forms of these compounds (Papezhuk et al., 2020).

Molecular Targeting and Imaging

Certain benzodiazepine derivatives have been investigated for their binding characteristics to peripheral benzodiazepine receptors, offering insights into their potential use in diagnostic imaging and molecular targeting. For example, studies on [3H]DAA1106, a novel ligand for peripheral benzodiazepine receptors, have demonstrated its utility in autoradiographic studies to elucidate the physiological relevance of events mediated through these receptors (Chaki et al., 1999).

Synthetic Methodologies

The development of novel synthetic methodologies for benzodiazepine derivatives is also a significant area of research. Such studies not only expand the chemical repertoire of benzodiazepine analogs but also contribute to the discovery of compounds with potential therapeutic uses. For example, research on the synthesis of various benzodiazepine derivatives aims to create molecules with improved pharmacological profiles or new mechanisms of action (Nguyen, Bui, & Nguyen, 2018).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c1-18(12-20,13-4-5-13)21-17(24)11-23-9-3-8-22(2)15-7-6-14(19)10-16(15)23/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYSGNAOWXCOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCN(C3=C2C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide

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